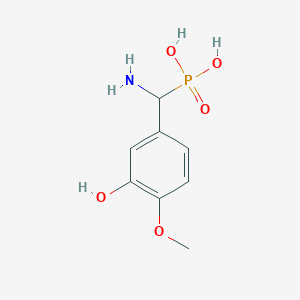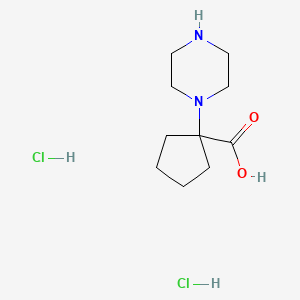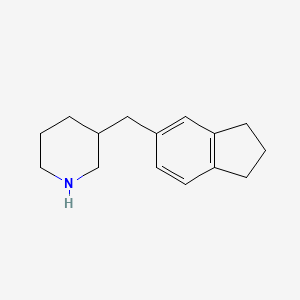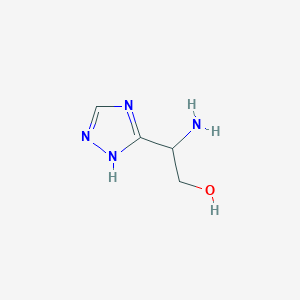![molecular formula C6H6BrN5 B15318422 8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B15318422.png)
8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine: is a chemical compound with the molecular formula C6H6BrN5 It is a member of the pyrazolo[1,5-a][1,3,5]triazine family, characterized by a fused ring structure containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methylpyrazolo[1,5-a][1,3,5]triazine and a brominating agent.
Bromination Reaction: The bromination of 7-methylpyrazolo[1,5-a][1,3,5]triazine is carried out using a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent, such as acetonitrile or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures.
Isolation and Purification: After the bromination reaction is complete, the product is isolated and purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification processes to obtain the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation may produce a corresponding oxide.
Applications De Recherche Scientifique
8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may find applications in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved are subjects of ongoing research and may vary depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methylpyrazolo[1,5-a][1,3,5]triazine: The parent compound without the bromine substitution.
8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine: A similar compound with a chlorine atom instead of bromine.
8-Iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine: A similar compound with an iodine atom instead of bromine.
Uniqueness
8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This substitution can affect the compound’s physical and chemical properties, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C6H6BrN5 |
|---|---|
Poids moléculaire |
228.05 g/mol |
Nom IUPAC |
8-bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C6H6BrN5/c1-3-4(7)5-9-2-10-6(8)12(5)11-3/h2H,1H3,(H2,8,9,10) |
Clé InChI |
RVXLJHRQUMGSOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=C1Br)N=CN=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15318363.png)
![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]propanamide](/img/structure/B15318378.png)

![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicacidhydrochloride](/img/structure/B15318392.png)
![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B15318393.png)




![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol](/img/structure/B15318432.png)

